molecular formula C14H17N3O2 B4696487 N,2-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide

N,2-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide

Cat. No. B4696487
M. Wt: 259.30 g/mol
InChI Key: SJRTXGCBFLGEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide, commonly known as DPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DPO is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, DPO has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of certain proteins involved in cell survival. In Alzheimer's disease, DPO has been found to inhibit the aggregation of beta-amyloid protein, which is believed to play a role in the development of the disease.
Biochemical and Physiological Effects:
DPO has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer cells, DPO has been found to inhibit cell proliferation and induce apoptosis, as mentioned above. In Alzheimer's disease, DPO has been shown to reduce the levels of beta-amyloid protein and improve cognitive function in animal models. In materials science, DPO has been used as a fluorescent probe for the detection of metal ions due to its high selectivity and sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using DPO in lab experiments is its versatility, as it can be used in a variety of applications ranging from medicinal chemistry to environmental science. Another advantage is its high selectivity and sensitivity, which make it a useful tool for detecting specific molecules or ions. However, one limitation of using DPO is its relatively high cost compared to other chemical compounds, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DPO. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of cancer and other diseases. In materials science, DPO could be used as a building block for the synthesis of new materials with unique properties. In environmental science, DPO could be further developed as a sensor for the detection of pollutants in water and soil. Overall, DPO has great potential for a wide range of scientific applications and will likely continue to be an important area of research in the coming years.

Scientific Research Applications

DPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DPO has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, DPO has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of metal-organic frameworks. In environmental science, DPO has been employed as a sensor for the detection of pollutants in water and soil.

properties

IUPAC Name

N,2-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10(2)14(18)17(3)9-12-15-16-13(19-12)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRTXGCBFLGEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)CC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,2-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide
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N,2-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide
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N,2-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide
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N,2-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide
Reactant of Route 6
N,2-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide

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